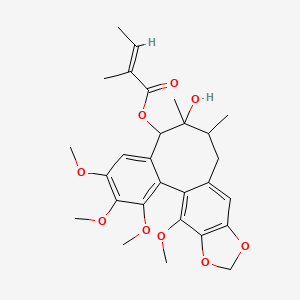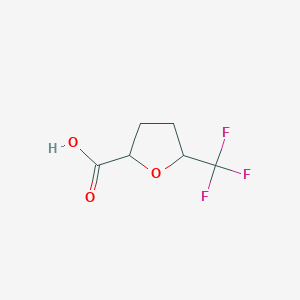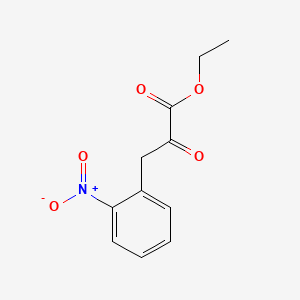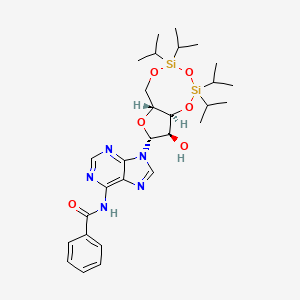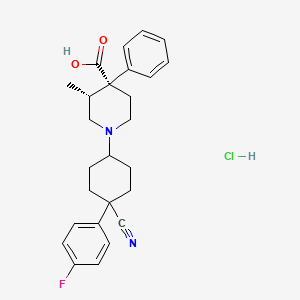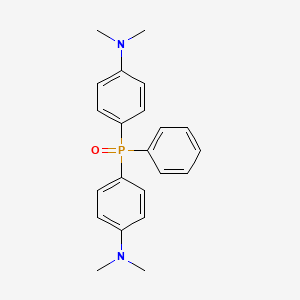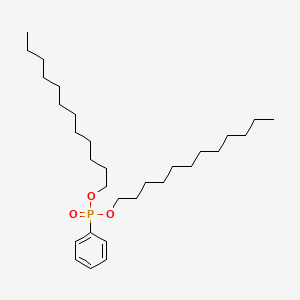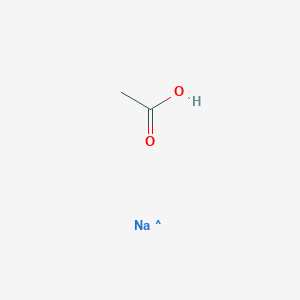
Acetic acid, sodium salt (3:1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid, sodium salt (3:1), also known as sodium acetate, is a sodium salt of acetic acid. It is commonly used in various industrial and laboratory applications due to its buffering properties and ability to neutralize acids. The compound is represented by the chemical formula CH₃COONa and is often found in its anhydrous form or as a trihydrate.
准备方法
Synthetic Routes and Reaction Conditions
Sodium acetate can be synthesized through the neutralization of acetic acid with sodium hydroxide. The reaction is straightforward and involves mixing equimolar amounts of acetic acid and sodium hydroxide in water, followed by evaporation of the water to obtain the solid sodium acetate:
CH3COOH+NaOH→CH3COONa+H2O
Industrial Production Methods
In industrial settings, sodium acetate is produced by reacting acetic acid with sodium carbonate or sodium bicarbonate. This method is preferred due to the availability and lower cost of sodium carbonate and sodium bicarbonate compared to sodium hydroxide:
2CH3COOH+Na2CO3→2CH3COONa+H2O+CO2
化学反应分析
Types of Reactions
Sodium acetate undergoes various chemical reactions, including:
Acid-Base Reactions: Sodium acetate acts as a weak base and can neutralize acids.
Hydrolysis: In aqueous solutions, sodium acetate can hydrolyze to form acetic acid and sodium hydroxide.
Buffering: Sodium acetate is commonly used in buffer solutions to maintain a stable pH.
Common Reagents and Conditions
Acid-Base Reactions: Common reagents include hydrochloric acid and sulfuric acid.
Hydrolysis: Water is the primary reagent.
Buffering: Sodium acetate is often used with acetic acid to create buffer solutions with a pH around 4.7.
Major Products
Acid-Base Reactions: The major products are water and the corresponding sodium salt of the acid used.
Hydrolysis: The major products are acetic acid and sodium hydroxide.
科学研究应用
Sodium acetate has a wide range of applications in scientific research:
Chemistry: Used as a buffering agent in various chemical reactions and analytical techniques.
Biology: Employed in DNA extraction protocols and as a buffer in electrophoresis.
Medicine: Used in intravenous solutions to correct hyponatremia and as a component in dialysis solutions.
Industry: Utilized in the textile industry for dyeing processes, in the food industry as a preservative, and in the production of heating pads.
作用机制
Sodium acetate exerts its effects primarily through its ability to dissociate into sodium ions and acetate ions in solution. The sodium ions help regulate extracellular fluid volume and osmotic pressure, while the acetate ions can act as a source of energy in metabolic pathways. In buffering applications, sodium acetate helps maintain a stable pH by reacting with added acids or bases to prevent significant changes in hydrogen ion concentration.
相似化合物的比较
Similar Compounds
Sodium Formate (HCOONa): Similar in that it is also a sodium salt of a carboxylic acid, but it has different buffering properties and is used in different applications.
Sodium Propionate (CH₃CH₂COONa): Another sodium salt of a carboxylic acid, used primarily as a food preservative.
Sodium Citrate (C₆H₅Na₃O₇): A sodium salt of citric acid, commonly used as a buffering agent and anticoagulant.
Uniqueness
Sodium acetate is unique due to its specific buffering capacity at a pH of around 4.7, making it particularly useful in applications requiring a stable acidic environment. Its ability to act as both a buffering agent and a source of sodium ions makes it versatile in various scientific and industrial applications.
属性
CAS 编号 |
79416-54-9 |
|---|---|
分子式 |
C6H12NaO6+ |
分子量 |
203.15 g/mol |
IUPAC 名称 |
sodium;acetic acid |
InChI |
InChI=1S/3C2H4O2.Na/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+1 |
InChI 键 |
JAIXVZXCGDGGNB-UHFFFAOYSA-N |
SMILES |
CC(=O)O.[Na] |
规范 SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.[Na+] |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B3394009.png)
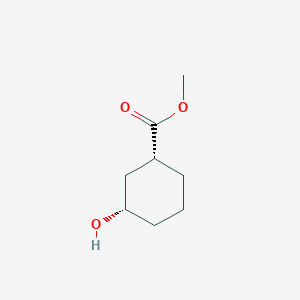
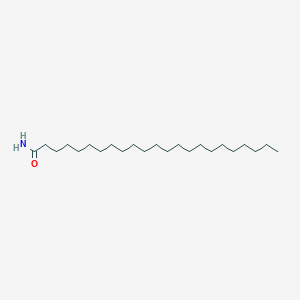
![2,2'-[Oxybis(ethane-2,1-diyloxycarbonyl)]dibenzoic acid](/img/structure/B3394043.png)
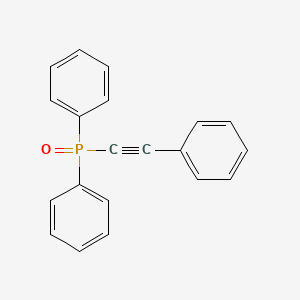
![Ethyl 3-[(4-methylbenzene)sulfonamido]propanoate](/img/structure/B3394051.png)
